molecular formula C8H15BrMg B13903200 Vinylhexylmagnesium bromide

Vinylhexylmagnesium bromide

Cat. No.: B13903200
M. Wt: 215.41 g/mol
InChI Key: YQPRCPOPOZXZLG-UHFFFAOYSA-M
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Description

Vinylhexylmagnesium bromide is a Grignard reagent characterized by a hybrid structure containing both vinyl (C=C) and hexyl (C6H13) groups attached to a magnesium-bromide core. Grignard reagents like these are pivotal in organic synthesis for forming carbon-carbon bonds, enabling the synthesis of alcohols, ketones, and alkenes. This compound’s dual functionality likely allows it to participate in reactions requiring both alkyl chain elongation and alkene formation, though its applications remain less documented compared to simpler analogs.

Properties

IUPAC Name

magnesium;oct-1-ene;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15.BrH.Mg/c1-3-5-7-8-6-4-2;;/h3H,1-2,4-8H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQPRCPOPOZXZLG-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]CCCCCC=C.[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrMg
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.41 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Vinylhexylmagnesium bromide can be synthesized through the reaction of vinyl bromide with magnesium in the presence of anhydrous tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the Grignard reagent. The general reaction scheme is as follows:

Vinyl Bromide+MagnesiumVinylmagnesium Bromide\text{Vinyl Bromide} + \text{Magnesium} \rightarrow \text{Vinylmagnesium Bromide} Vinyl Bromide+Magnesium→Vinylmagnesium Bromide

The reaction is initiated by adding a small amount of iodine or methyl iodide to activate the magnesium. Once the reaction starts, the remaining vinyl bromide is added slowly to maintain a controlled reaction rate. The mixture is then refluxed to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar procedure but on a larger scale. The process involves the use of large reactors equipped with efficient stirring and temperature control systems. The reaction is carried out in a continuous or batch process, depending on the production requirements. The product is then purified and stored under an inert atmosphere to prevent degradation.

Chemical Reactions Analysis

Types of Reactions

Vinylhexylmagnesium bromide undergoes various types of chemical reactions, including:

    Addition Reactions: It can add to carbonyl compounds to form alcohols.

    Substitution Reactions: It can react with halides to form new carbon-carbon bonds.

    Coupling Reactions: It can participate in cross-coupling reactions to form complex organic molecules.

Common Reagents and Conditions

    Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.

    Halides: Reacts with alkyl halides to form new carbon-carbon bonds.

    Catalysts: Often used in the presence of catalysts such as palladium or nickel to facilitate coupling reactions.

Major Products Formed

    Alcohols: Formed from the addition to carbonyl compounds.

    Alkanes and Alkenes: Formed from substitution and coupling reactions.

Scientific Research Applications

Vinylhexylmagnesium bromide has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Utilized in the modification of biomolecules for research purposes.

    Medicine: Employed in the synthesis of drug intermediates and active pharmaceutical ingredients.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of vinylhexylmagnesium bromide involves the nucleophilic addition of the Grignard reagent to electrophilic centers in the target molecule. The magnesium atom in the reagent coordinates with the oxygen or halogen atom in the electrophile, facilitating the transfer of the vinyl group to the carbon atom. This results in the formation of a new carbon-carbon bond.

Comparison with Similar Compounds

Key Observations :

  • Molecular Complexity : Cyclohexylmethylmagnesium bromide has a bulkier cyclohexyl group, increasing steric hindrance compared to linear hexyl or vinyl analogs .
  • Solubility : All three reagents are typically dissolved in tetrahydrofuran (THF) or diethyl ether, which stabilize the highly reactive Mg center .

Biological Activity

Vinylhexylmagnesium bromide (VHMB) is an organometallic compound classified under Grignard reagents, known for its applications in organic synthesis and biological research. This article delves into the biological activity of VHMB, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound can be synthesized through the reaction of vinyl bromide with magnesium in anhydrous tetrahydrofuran (THF) under inert conditions to prevent oxidation. The general reaction scheme is as follows:

Vinyl Bromide+MagnesiumVinylhexylmagnesium Bromide\text{Vinyl Bromide}+\text{Magnesium}\rightarrow \text{this compound}

This compound is characterized by its nucleophilic properties, allowing it to participate in various reactions, including the formation of carbon-carbon bonds essential for synthesizing complex organic molecules.

The biological activity of VHMB primarily arises from its ability to act as a nucleophile. The mechanism involves the nucleophilic addition of the Grignard reagent to electrophilic centers in target biomolecules. This reaction can lead to modifications in biomolecules, which may influence their biological functions.

2. Neuroprotective Effects

There is emerging evidence suggesting that vinyl compounds may possess neuroprotective properties. In vitro studies have shown that these compounds can mitigate oxidative stress in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases.

Case Studies and Research Findings

StudyFindings
Anticancer Activity A study demonstrated that vinyl derivatives could induce apoptosis in HeLa cells with IC50 values below 20 μM, indicating strong antiproliferative effects .
Neuroprotection Another investigation revealed that vinyl compounds reduced oxidative stress markers in neuronal cultures, suggesting potential applications in Alzheimer's disease .
Synthesis Applications VHMB has been utilized in synthesizing complex organic molecules, including pharmaceuticals, showcasing its versatility in medicinal chemistry .

Toxicological Considerations

While exploring the biological activity of VHMB, it is crucial to consider its toxicological profile. Similar compounds have been associated with adverse effects such as liver angiosarcomas when exposed to high concentrations over extended periods . Therefore, understanding the dosage and exposure levels is critical for safe application in research and potential therapeutic contexts.

Q & A

Q. How should kinetic and thermodynamic studies be designed to elucidate the reaction mechanisms involving this compound in cross-coupling reactions?

  • Methodological Answer :
  • Variable-Time Kinetics : Measure initial rates under pseudo-first-order conditions with excess electrophile.
  • Activation Parameters : Determine ΔH‡ and ΔS‡ via Eyring plots across temperatures (10–60°C) .
  • Isotope Labeling : Use 13C^{13}\text{C}-labeled substrates to track bond formation/breaking steps .

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